Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Overview
Description
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, also known as L-Arginamide or L-Arginine amide , is a chemical compound with the molecular formula C6H15N5O . It is available for sale from various suppliers .
Molecular Structure Analysis
The molecular structure of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- consists of 6 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 173.2162 .Physical And Chemical Properties Analysis
The physical and chemical properties of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- include a molecular weight of 173.2162 . Unfortunately, other specific properties like boiling point, melting point, and density were not found in the available sources.Scientific Research Applications
Zika Virus Protease Inhibition
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, has been studied as a potential inhibitor of the Zika virus (ZIKV) NS2B-NS3 protease. In silico studies suggest its effectiveness in binding to the protease complex, indicating its potential in Zika virus inhibition (Singh, Merugu, & Solanki, 2017).
Synthesis of Dipeptides
The compound has been used in the synthesis of unnatural amino acids and dipeptides. An example includes the synthesis of dipeptide ±(4S)-5-(TBDMS)oxy-4-(dibenzylamino)-2-formamido-N-[3-hydroxy-2-(tritylamino)propyl]pentanamide, derived from D-serine (Yue, 2013).
Development of Dipeptide Mimetics
The synthesis of novel 5,5-dimethylhydantoin derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl) pentanamide, has been reported for potential use in creating dipeptide mimetics (Todorov & Naydenova, 2010).
Neuroprotective Properties
Research on compounds derived from spider venom, such as 2-amino-5-ureidopentanamide, isolated from Parawixia bistriata spider venom, has shown neuroprotective properties. This compound inhibits synaptosomal uptake of GABA and glycine, potentially useful in neuropharmacological applications (Beleboni et al., 2006).
Anti-Inflammatory and Analgesic Activities
Studies on pyrimidine derivatives, including compounds related to pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, have demonstrated potential anti-inflammatory and analgesic activities. This suggests its relevance in developing new therapeutic agents (Sondhi, Singh, Johar, & Kumar, 2005).
In Vivo Monitoring of H2O2 in PD Mouse Brain
The development of microsensors for monitoring H2O2 in Parkinson's disease (PD) mouse brain involved the use of pentanamide derivatives. These molecules served as recognition elements in the electrochemical detection of H2O2, highlighting its application in biomedical research (Luo et al., 2022).
properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEBESPCVWBNIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- | |
CAS RN |
16709-23-2 | |
Record name | Argininamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016709232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argininamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ARGININAMIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2UE6SG9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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